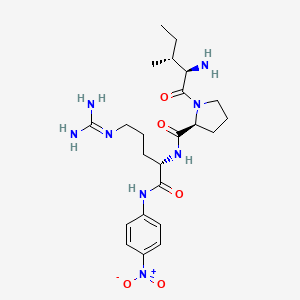
Isoleucyl-prolyl-arginine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoleucyl-prolyl-arginine-4-nitroanilide is an organic compound belonging to the class of oligopeptides. These compounds are characterized by sequences of between three and ten alpha-amino acids joined by peptide bonds . This compound is notable for its applications in biochemical research, particularly in the study of enzyme activities and protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl-prolyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final oligopeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Analyse Des Réactions Chimiques
Types of Reactions
Isoleucyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the oligopeptide into its constituent amino acids.
Oxidation and Reduction: The nitro group on the aniline ring can undergo redox reactions, forming different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium ethoxide (NaOEt).
Major Products
Hydrolysis: Yields individual amino acids like isoleucine, proline, and arginine.
Oxidation: Produces various nitroaniline derivatives.
Substitution: Results in substituted aniline derivatives.
Applications De Recherche Scientifique
Isoleucyl-prolyl-arginine-4-nitroanilide is widely used in scientific research due to its ability to act as a substrate for various enzymes. Some key applications include:
Enzyme Kinetics: Used to study the activity of proteases and peptidases by monitoring the cleavage of the peptide bond.
Protein-Protein Interactions: Serves as a model peptide to investigate binding interactions between proteins.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.
Biochemical Assays: Utilized in colorimetric assays where the release of 4-nitroaniline can be measured spectrophotometrically
Mécanisme D'action
The mechanism of action of isoleucyl-prolyl-arginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, releasing 4-nitroaniline. This reaction can be monitored to study enzyme kinetics and inhibition. The molecular targets include the active sites of proteolytic enzymes, where the peptide bond is hydrolyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valyl-leucyl-lysine-4-nitroanilide: Another oligopeptide used in enzyme assays.
Glycyl-glycyl-phenylalanine-4-nitroanilide: Utilized in similar biochemical studies.
Leucyl-glycyl-glycine-4-nitroanilide: Employed in protease activity assays.
Uniqueness
Isoleucyl-prolyl-arginine-4-nitroanilide is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteases. The presence of the nitroaniline group allows for easy detection and quantification in biochemical assays, making it a valuable tool in research .
Propriétés
Numéro CAS |
77672-35-6 |
|---|---|
Formule moléculaire |
C23H36N8O5 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H36N8O5/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27)/t14-,17+,18+,19-/m1/s1 |
Clé InChI |
XHTORJWGZKCDGL-GRGSLBFTSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)

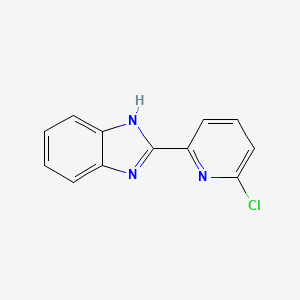
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)


![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
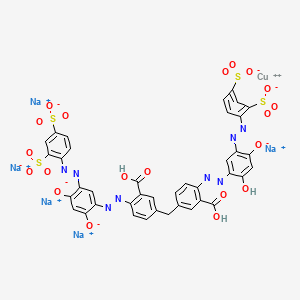
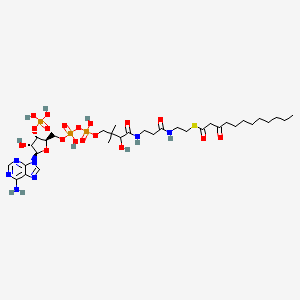

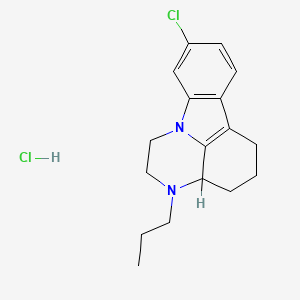
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)

